molecular formula C13H17NOS B7463549 N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide

N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide

Cat. No. B7463549
M. Wt: 235.35 g/mol
InChI Key: ZGLUZJBCPVGFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide, also known as DTTCA, is a synthetic compound that has been recently studied for its potential applications in scientific research. DTTCA belongs to the thiochromene class of compounds and has been shown to have unique biochemical and physiological effects that make it an interesting target for further investigation.

Mechanism of Action

N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide's mechanism of action is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is known to interact with various proteins and ion channels in the cell, which can affect cellular signaling pathways and ultimately lead to changes in physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of oxidative stress, and the promotion of cell survival. These effects are thought to be mediated through the sigma-1 receptor, although other mechanisms may also be involved.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is its relatively low potency, which may make it less effective in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide. One area of interest is the development of more potent analogs of this compound that can be used in a wider range of experimental settings. Another area of interest is the investigation of this compound's potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand this compound's mechanism of action and its effects on cellular signaling pathways.

Synthesis Methods

N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide can be synthesized through a multi-step process that involves the reaction of 2-methylpropanoic acid with thiochromene-4-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to produce the corresponding acid chloride, which is then reacted with 2-amino-N-methylpropanamide to yield this compound.

Scientific Research Applications

N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-9(2)13(15)14-11-7-8-16-12-6-4-3-5-10(11)12/h3-6,9,11H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLUZJBCPVGFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCSC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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